molecular formula C17H20N4O2S B3003291 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034294-45-4

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B3003291
CAS No.: 2034294-45-4
M. Wt: 344.43
InChI Key: LTQRKCOHPWSLFN-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and thiophene moieties. The final step involves the formation of the urea linkage.

  • Step 1: Synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole

    • React 2-acetylfuran with hydrazine hydrate to form 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 2: Alkylation of Pyrazole

    • Alkylate the pyrazole with 2-bromoethylamine to introduce the ethylamine side chain.
    • Reaction conditions: Use potassium carbonate as a base in acetonitrile.
  • Step 3: Synthesis of Thiophen-2-ylmethyl Isocyanate

    • React thiophen-2-ylmethanol with phosgene to form thiophen-2-ylmethyl isocyanate.
    • Reaction conditions: Conduct the reaction under anhydrous conditions in a fume hood due to the toxicity of phosgene.
  • Step 4: Formation of the Urea Linkage

    • Combine the alkylated pyrazole with thiophen-2-ylmethyl isocyanate to form the final product.
    • Reaction conditions: Stir the mixture at room temperature in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated pyrazoles.

Scientific Research Applications

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan, pyrazole, and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

  • 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(pyridin-2-ylmethyl)urea

Comparison:

  • Uniqueness: The presence of the thiophene ring in 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic properties compared to its analogs with phenyl or pyridine rings.
  • Reactivity: The thiophene ring can undergo different types of reactions compared to phenyl or pyridine rings, making this compound more versatile in synthetic applications.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-16(15-6-3-9-23-15)13(2)21(20-12)8-7-18-17(22)19-11-14-5-4-10-24-14/h3-6,9-10H,7-8,11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQRKCOHPWSLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NCC2=CC=CS2)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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